REACTION_SMILES
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[C:21]([CH3:22])([CH3:23])([CH3:24])[c:25]1[n:26][n:27](-[c:33]2[cH:34][cH:35][cH:36][cH:37][cH:38]2)[c:28]([N:30]=[C:31]=[O:32])[cH:29]1.[NH2:1][c:2]1[c:3]([F:20])[cH:4][c:5]([O:6][c:7]2[cH:8][cH:9][n:10][c:11]3[nH:12][c:13](=[O:17])[cH:14][n:15][c:16]23)[cH:18][cH:19]1>>[NH:1]([c:2]1[c:3]([F:20])[cH:4][c:5]([O:6][c:7]2[cH:8][cH:9][n:10][c:11]3[nH:12][c:13](=[O:17])[cH:14][n:15][c:16]23)[cH:18][cH:19]1)[C:31]([NH:30][c:28]1[n:27](-[c:33]2[cH:34][cH:35][cH:36][cH:37][cH:38]2)[n:26][c:25]([C:21]([CH3:22])([CH3:23])[CH3:24])[cH:29]1)=[O:32]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)c1cc(N=C=O)n(-c2ccccc2)n1
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Name
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Nc1ccc(Oc2ccnc3[nH]c(=O)cnc23)cc1F
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(Oc2ccnc3[nH]c(=O)cnc23)cc1F
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Name
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Type
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product
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Smiles
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CC(C)(C)c1cc(NC(=O)Nc2ccc(Oc3ccnc4[nH]c(=O)cnc34)cc2F)n(-c2ccccc2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |